2-Azahypoxanthine

Catalog No.
S823310
CAS No.
4656-86-4
M.F
C4H3N5O
M. Wt
137.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azahypoxanthine

CAS Number

4656-86-4

Product Name

2-Azahypoxanthine

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one

Molecular Formula

C4H3N5O

Molecular Weight

137.1

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)

SMILES

C1=NC2=C(N1)C(=O)NN=N2

Synonyms

2-Azahypoxanthine; 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one; 1,5-Dihydro-4H-Imidazo[4,5-d]-1,2,3-triazin-4-one; 3,7-Dihydro-4H-imidazo[4,5-d]-v-triazin-4-one

2-Azahypoxanthine is a heterocyclic compound with the formula C4H3N5O. While its natural occurrence has been documented in the mushroom Lepista sordida [], most research on 2-Azahypoxanthine focuses on its biochemical properties and potential applications.

Metabolic Studies and Cytotoxic Effects

Several studies have investigated the metabolism and cytotoxicity of 2-Azahypoxanthine. These studies aim to understand how the body processes the compound and its potential to harm cells []. Research has shown that 2-Azahypoxanthine can be metabolized by enzymes similar to those that act on hypoxanthine, a natural purine []. This suggests that 2-Azahypoxanthine may disrupt normal cellular processes, potentially contributing to its cytotoxic effects.

2-Azahypoxanthine is a nitrogenous compound that belongs to the purine family of molecules. It is recognized for its role as a plant-growth regulator and has been linked to the phenomenon known as "fairy rings," which are circular patterns of enhanced plant growth caused by certain fungi. This compound is involved in a unique purine metabolic pathway, particularly in plants and fungi, where it contributes to various biochemical processes .

  • The exact mechanism by which AHX promotes plant growth is not fully elucidated.
  • Some theories suggest it might mimic the effects of natural plant hormones like cytokinins, influencing cell division and growth processes [].
  • Further research is required to understand the specific molecular targets and signaling pathways involved in AHX's mechanism of action.
  • Currently, there is limited information available on the safety hazards associated with AHX.
  • As with any new compound, proper handling procedures and precautionary measures should be followed during research activities.

Future Research Directions

  • Investigating the biosynthesis pathways for AHX production by fungi.
  • Understanding the mechanism of action of AHX in promoting plant growth at the molecular level.
  • Evaluating the safety and potential environmental impact of AHX application in agricultural settings.

  • Oxidation: It can be oxidized to form hydroxyl metabolites.
  • Reduction: Selective reduction reactions are integral to its synthesis, often using platinum on carbon as a catalyst.
  • Substitution: This compound can participate in substitution reactions that yield various derivatives .

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Catalysts for reduction: Platinum on carbon (Pt/C).
  • Coupling agents for substitution: Formamidine acetate is often employed.

Major Products Formed

  • Hydroxyl Metabolite: Resulting from oxidation processes.
  • Riboside Derivative: An intermediate in its biomimetic synthesis route.

2-Azahypoxanthine has demonstrated significant biological activity, particularly in promoting plant growth and resilience against environmental stresses. It acts on biochemical pathways involving reactive nitrogen species, which are crucial for the formation of 1,2,3-triazine moieties. These interactions can lead to enhanced growth and metabolic activity in plants and fungi, making it a subject of interest in agricultural research .

Mechanism of Action

The compound interacts with various enzymes and proteins, influencing gene expression and enzyme activity. Its conversion into 2-aza-8-oxohypoxanthine within organisms highlights its metabolic significance .

The synthesis of 2-Azahypoxanthine typically involves multi-step chemical processes:

  • Starting Material: 2-cyanoacetamide undergoes an oximation reaction to form an oxime.
  • Cascade Reduction: A one-pot selective reduction step using platinum on carbon leads to the formation of 5-aminoimidazole-4-carboxamide (AICA).
  • Diazotisation Reaction: AICA is then subjected to diazotisation to yield 4-diazo-4H-imidazole-5-carboxamide (DICA).
  • Intramolecular Cyclisation: Finally, DICA undergoes intramolecular cyclisation catalyzed by PhI(OAc)₂ in water to produce 2-Azahypoxanthine .

In industrial contexts, a biomimetic route starting from inosine can also be utilized for large-scale production.

2-Azahypoxanthine has diverse applications across various fields:

  • Agriculture: Used as a plant-growth regulator to enhance resilience against stresses and promote growth.
  • Biochemistry: Investigated for its role in purine metabolism, which is crucial for understanding plant and fungal biology.
  • Medicine: Its derivatives are explored for potential therapeutic applications, including skin barrier function improvement and anti-aging effects.
  • Cosmetics: Employed in developing cosmetic ingredients due to its beneficial effects on human epidermal cells .

Several compounds share structural similarities with 2-Azahypoxanthine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AzaadeninePurine derivativeInvolved in nucleic acid metabolism
HypoxanthinePurine derivativePrecursor to xanthine; involved in nucleotide synthesis
2-Amino-6-hydroxypurinePurine derivativeExhibits antimicrobial properties

Uniqueness of 2-Azahypoxanthine

What sets 2-Azahypoxanthine apart from these similar compounds is its specific role as a plant-growth regulator linked to the fairy ring phenomenon. Its unique nitrogen-rich structure allows it to participate in novel biochemical pathways that are not observed in other purines .

The biosynthetic pathway of 2-azahypoxanthine in Lepista sordida represents a novel diversion from the established purine metabolic pathway. Research has demonstrated that this fungus possesses the remarkable ability to synthesize 2-azahypoxanthine through a series of enzymatic conversions that utilize 5-aminoimidazole-4-carboxamide ribonucleotide as the primary substrate [1]. The structure of 2-azahypoxanthine allowed researchers to hypothesize that it was derived from 5-aminoimidazole-4-carboxamide ribonucleotide, a hypothesis subsequently confirmed through feeding experiments [1].

Feeding experiments conducted with Lepista sordida demonstrated the consumption of 5-aminoimidazole-4-carboxamide ribonucleotide and concurrent accumulation of 2-azahypoxanthine in the mycelia culture [1]. These experiments revealed that the consumption of 5-aminoimidazole-4-carboxamide ribonucleotide decreased significantly over time, with concentrations dropping from initial levels to 401.3 ± 28.1 μM at 24 hours after feeding [17]. The correlation between substrate consumption and product accumulation provided compelling evidence for the proposed biosynthetic pathway [1].

Role of Nitric Oxide Synthase in 1,2,3-Triazine Formation

The formation of the distinctive 1,2,3-triazine moiety in 2-azahypoxanthine represents one of the most intriguing aspects of its biosynthesis. Research has established that nitric oxide synthase 5 (NOS5) plays a crucial role in this process by producing reactive nitrogen species that are directly involved in triazine ring formation [2]. The nitric oxide produced by recombinant NOS5 provides the essential nitrogen sources required for the unprecedented 1,2,3-triazine formation in the 2-azahypoxanthine molecule [2].

Differential gene expression analysis using MiSeq technology revealed that several genes in the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, are involved in 2-azahypoxanthine biosynthesis [2]. The study demonstrated that nitric oxide is produced by recombinant nitric oxide synthase 5, suggesting that NOS5 functions as the enzyme responsible for generating the reactive nitrogen species necessary for 1,2,3-triazine formation [2].

The mechanism of 1,2,3-triazine formation has been further elucidated through detailed biochemical investigations. The key nitrogen sources responsible for 1,2,3-triazine formation are reactive nitrogen species derived from nitric oxide produced by nitric oxide synthase [7]. These reactive nitrogen species are not only involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate to 2-azahypoxanthine-ribotide but also demonstrate the novel biosynthetic route that produces 2-azahypoxanthine in the fungus [7].

5-Aminoimidazole-4-carboxamide Ribonucleotide-Dependent Pathways and Enzymatic Conversion

The 5-aminoimidazole-4-carboxamide ribonucleotide-dependent pathway represents the central biosynthetic route for 2-azahypoxanthine production in Lepista sordida. Mycelia extracts have been shown to possess enzymatic activity of adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase, which plays a crucial role in the conversion process [1]. The adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase gene of Lepista sordida revealed distinctive structural characteristics through homology modeling and showed transcriptional enhancement following 5-aminoimidazole-4-carboxamide ribonucleotide feeding [1].

Table 1: Key Enzymes in the Biosynthesis of 2-Azahypoxanthine in Lepista sordida

EnzymeSubstrateProductFunction in Pathway
Nitric Oxide Synthase 5 (NOS5)L-arginineNitric oxide and reactive nitrogen speciesProduces nitric oxide and reactive nitrogen species required for 1,2,3-triazine formation
Adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase5-aminoimidazole-4-carboxamide ribonucleotide5-aminoimidazole-4-carboxamideCatalyzes reversible interconversion between substrate and product
Hypoxanthine-guanine phosphoribosyltransferase2-Azahypoxanthine2-Azahypoxanthine-ribonucleotideCatalyzes reversible interconversion between 2-azahypoxanthine and its ribonucleotide form

The presence of 5-aminoimidazole-4-carboxamide-converting enzyme in the crude enzyme extract of Lepista sordida mycelia was demonstrated through liquid chromatography-mass spectrometry analysis, which detected 5-aminoimidazole-4-carboxamide production [17]. This enzymatic activity suggested that the adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase gene responds to the addition of 5-aminoimidazole-4-carboxamide ribonucleotide and participates in converting 5-aminoimidazole-4-carboxamide ribonucleotide to 5-aminoimidazole-4-carboxamide in the mycelia extract [17].

Furthermore, research has demonstrated that hypoxanthine-guanine phosphoribosyltransferase, one of the major phosphoribosyltransferases of purine metabolism, increases when 2-azahypoxanthine content reaches its highest levels [2]. The endogenous existence of 2-azahypoxanthine-ribonucleotide in Lepista sordida mycelia was proven for the first time by liquid chromatography-tandem mass spectrometry [2]. Recombinant hypoxanthine-guanine phosphoribosyltransferase has been shown to catalyze the reversible interconversion between 2-azahypoxanthine and 2-azahypoxanthine-ribonucleotide [2].

Plant Metabolic Integration and Endogenous Production

The discovery of endogenous 2-azahypoxanthine and its metabolite 2-aza-8-oxohypoxanthine in plants represents a paradigm shift in understanding purine metabolism. Plants themselves produce 2-azahypoxanthine and 2-aza-8-oxohypoxanthine through a pathway similar to the chemical synthesis observed in fungal systems [6]. The endogenous existence of both compounds has been demonstrated in multiple plant species, including rice, Arabidopsis, bentgrass, zoysiagrass, tomato, potato, Eucalyptus, Chlorella, and Parachlorella [26].

Quantitative analysis using liquid chromatography-tandem mass spectrometry has revealed the presence of 2-azahypoxanthine at concentrations of 457 ± 75 ng/kg fresh weight in rice shoots and 273 ± 52 ng/kg fresh weight in rice roots [26]. Similarly, 2-aza-8-oxohypoxanthine was detected at 1289 ± 406 ng/kg fresh weight in rice shoots, though it was not detected in roots [26]. These concentrations are comparable to those of known plant hormones, such as strigolactones and brassinosteroids [26].

Xanthine Oxidase-Mediated Conversion to 2-Aza-8-oxohypoxanthine

The conversion of 2-azahypoxanthine to 2-aza-8-oxohypoxanthine in plants occurs through the action of xanthine oxidase, an enzyme well-established in purine catabolism. This enzymatic conversion was first observed when 2-azahypoxanthine was absorbed into rice, where it was immediately converted into a metabolite that was subsequently identified as 2-aza-8-oxohypoxanthine [6]. The conversion process mirrors the well-known reaction of xanthine oxidase in producing uric acid from xanthine [6].

Table 2: Metabolic Integration of 2-Azahypoxanthine in Plants

Enzyme/ProcessSubstrateProductSignificance
Xanthine Oxidase2-Azahypoxanthine2-Aza-8-oxohypoxanthineConverts 2-azahypoxanthine to 2-aza-8-oxohypoxanthine in plants
Purine Salvage PathwayPurines (including 2-azahypoxanthine)NucleotidesRecycles purines for nucleotide synthesis
Novel Purine Branch Pathway5-aminoimidazole-4-carboxamide2-azahypoxanthine and 2-aza-8-oxohypoxanthineEndogenous production of 2-azahypoxanthine and 2-aza-8-oxohypoxanthine in plants

The conversion from 2-azahypoxanthine to 2-aza-8-oxohypoxanthine was observed not only in rice but also in Arabidopsis, tomato, and turfgrass, indicating that this metabolic pathway is conserved across diverse plant species [26]. The universal nature of this conversion suggests that xanthine oxidase-mediated metabolism of 2-azahypoxanthine represents a fundamental aspect of plant purine metabolism [26].

Novel Purine Metabolic Branch Pathways

The existence of a novel purine metabolic branch pathway in plants has been established through comprehensive metabolic studies and isotope labeling experiments. This pathway represents a significant departure from conventional purine metabolism and demonstrates the endogenous capacity of plants to synthesize 2-azahypoxanthine and 2-aza-8-oxohypoxanthine [6]. The pathway utilizes 5-aminoimidazole-4-carboxamide as a precursor, similar to the fungal biosynthetic route [6].

Pulse-chase labeling experiments using rice seedlings cultivated in liquid medium with labeled 5-aminoimidazole-4-carboxamide provided definitive evidence for the novel biosynthetic pathway [26]. The incorporation rate of labeled 5-aminoimidazole-4-carboxamide into the seedlings was analyzed, along with the formation of labeled 2-azahypoxanthine and 2-aza-8-oxohypoxanthine [26]. Results showed that 99.98% of the labeled 5-aminoimidazole-4-carboxamide in the culture medium was incorporated into the rice seedlings, and this incorporated substrate was subsequently converted into 2-aza-8-oxohypoxanthine through 2-azahypoxanthine [26].

Crude enzymes responsible for catalyzing the conversion from 5-aminoimidazole-4-carboxamide to 2-azahypoxanthine and from 2-azahypoxanthine to 2-aza-8-oxohypoxanthine were successfully extracted from rice and Arabidopsis, respectively [26]. These enzymes were fractionated by ammonium sulfate precipitation, and their activities were characterized [26]. The supernatant obtained by ammonium sulfate precipitation of rice root extracts showed the strongest activity for the reaction converting 5-aminoimidazole-4-carboxamide to 2-azahypoxanthine [26].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Pale Beige Solid

Melting Point

>203°C (Dec.)

Dates

Modify: 2023-08-15
Choi, Jae-Hoon; Fushimi, Keiji; Abe, Nobuo; Tanaka, Hidekazu; Maeda, Setsuko; Morita, Akio; Hara, Miyuki; Motohashi, Reiko; Matsunaga, Junichi; Eguchi, Yoko; Ishigaki, Naomi; Hashizume, Daisuke; Koshino, Hiroyuki; Kawagishi, Hirokazu; Disclosure of the "fairy" of fairy-ring-forming fungus Lepista sordida, ChemBioChem, 1110, 1373-1377. DOI:10.1002/cbic.201000112 PMID:20486242

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